molecular formula C17H18N4O2S B2909342 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide CAS No. 1105252-11-6

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide

Cat. No.: B2909342
CAS No.: 1105252-11-6
M. Wt: 342.42
InChI Key: QCHLTGSYCGCDNI-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide is a synthetic small molecule designed for research purposes, integrating a benzothiazole core with a furan-2-carboxamide moiety and a 4-methylpiperazine side chain. This structure places it within a class of heterocyclic compounds that are the subject of extensive investigation in medicinal and biological chemistry. Benzothiazole derivatives are frequently explored in oncological research due to their documented antitumor properties and ability to inhibit proliferation in specific cell lines . The inclusion of the 4-methylpiperazine group is a common strategy in drug design, often used to optimize a molecule's physicochemical properties and enhance its interaction with biological targets; this moiety is a recognized pharmacophore in central nervous system (CNS) drug discovery . Furthermore, the furan carboxamide segment is a feature found in various bioactive molecules and is used in the synthesis of kinase inhibitors for research . As such, this compound represents a versatile chemical tool for researchers studying enzyme inhibition, cellular signaling pathways, and the structure-activity relationships of heterocyclic scaffolds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLTGSYCGCDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The benzo[d]thiazole intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Furan-2-carboxamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydrobenzo[d]thiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.

    Medicine: Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzothiazole Derivatives

Benzothiazole-based compounds share a common heterocyclic scaffold but exhibit divergent biological and physicochemical properties depending on substituents. Below is a comparative analysis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide and structurally related analogs.

Table 1: Comparative Analysis of Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₇H₁₇N₃O₂S 327.41 2-(4-methylpiperazin-1-yl), 6-(furan-2-carboxamide) Kinase inhibition, anticancer agents
2-chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide C₁₈H₂₈ClN₃O₂ 353.90 Chloroacetamide, methoxy-dimethylpyridinylmethylpiperidine Enzyme modulation, neuropharmacology
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide C₁₁H₁₁ClN₂OS 254.74 Chloroacetamide, benzothiazol-6-yl ethyl Antimicrobial, antitumor agents
N-(2-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylacrylamide C₂₄H₁₈BrN₃O₂S₂ 524.45 4-bromoanilino sulfanyl, phenylacrylamide Photodynamic therapy, enzyme probes
2-({6-[(4-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide C₂₄H₁₈IN₅O₂S₃ 631.53 4-iodobenzylideneamino sulfanyl, methylsulfanyl benzothiazole Antiviral, fluorescent probes

Key Findings

Substituent-Driven Bioactivity: The 4-methylpiperazine group in the target compound improves solubility and blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., 4-bromoanilino or 4-iodobenzylidene groups) . Chloroacetamide derivatives (e.g., N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide) exhibit higher electrophilic reactivity, making them potent alkylating agents but with reduced selectivity .

Pharmacokinetic Profiles :

  • The furan-2-carboxamide moiety in the target compound enhances metabolic stability compared to phenylacrylamide or sulfanyl-linked analogs, which are prone to oxidative degradation .

Target Specificity: Sulfanyl-containing analogs (e.g., 2-({6-[(4-iodobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide) show strong covalent binding to cysteine residues in kinases but may exhibit off-target effects . The target compound’s non-covalent interactions (via methylpiperazine and furan groups) favor reversible inhibition, reducing toxicity risks .

Synthetic Accessibility :

  • Derivatives with halogenated aromatic groups (e.g., bromo or iodo) require multi-step synthesis, increasing production costs compared to the target compound’s simpler piperazine and furan substituents .

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound, including the presence of a 4-methylpiperazine moiety, enhance its pharmacological properties.

Molecular Structure

The molecular formula of this compound is C20H19N5O2S2C_{20}H_{19}N_{5}O_{2}S_{2}. The compound features a dual benzothiazole structure combined with a furan ring and a carboxamide functional group, which contributes to its biological activity.

Structural Information

PropertyValue
Molecular Weight438.6 g/mol
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)N
InChIInChI=1S/C20H19N5O2S2/c1-15-4-6-16(7-5-15)12-14-10-3-2-9(13)8-11(10)17-12/h2-3,8H,4-7,13H2,1H3

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that compounds with similar structures exhibit moderate to good antibacterial activity, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Case Study: Cytotoxicity against Cancer Cell Lines

A comparative study evaluated the cytotoxic effects of various benzothiazole derivatives on MCF-7 cells:

CompoundIC50 (µM)Mechanism of Action
Tamoxifen10.38Estrogen receptor modulation
Compound A15.63p53 pathway activation
This compoundTBDTBD

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor function, leading to various biological effects including apoptosis in cancer cells and inhibition of bacterial growth .

Synthetic Routes

Several synthetic methods are available for producing this compound. These typically involve multi-step reactions starting from simpler benzothiazole precursors followed by functionalization with piperazine and furan moieties .

Research Applications

The compound is being investigated for various applications in:

  • Medicinal Chemistry : As a potential therapeutic agent for infections and cancer.
  • Material Science : As a building block for new materials.
  • Biochemistry : For studying enzyme interactions and pathways related to disease mechanisms.

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